Oxyacanthine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Oxyacanthine is a bitter crystalline alkaloid found in the roots of Berberis vulgaris, commonly known as barberry []. It has garnered interest in scientific research for its potential biological activities. Here's a breakdown of its current standing in scientific exploration:

Potential Anti-inflammatory and Pain-Relieving Effects

Studies suggest oxyacanthine might possess anti-inflammatory and pain-relieving properties. A comparative study on Turkish Berberis species found that oxyacanthine extracts exhibited anti-inflammatory, antinociceptive (pain-reducing), and antipyretic (fever-reducing) effects in animal models []. However, further research is needed to confirm these findings in humans and determine the exact mechanisms involved.

Other Areas of Investigation

Scientific exploration into oxyacanthine extends beyond its anti-inflammatory and pain-relieving potential. Research is ongoing to investigate its possible effects in other areas, including:

- Cardiovascular health: Some studies suggest oxyacanthine might offer benefits for heart health. However, more robust research is required to understand its potential role in this area [].

- Metabolic health: Preliminary studies suggest oxyacanthine might influence blood sugar regulation, but further investigation is needed [].

Important Note

It is crucial to remember that most research on oxyacanthine is in its preliminary stages. These studies have primarily been conducted in animals or in laboratory settings. More clinical trials are necessary to determine its safety and efficacy for specific health conditions in humans.

Additional Considerations:

- Oxyacanthine can interact with certain medications. It is vital to consult a healthcare professional before considering any supplement containing oxyacanthine.

- Due to limited research on its safety profile, pregnant and breastfeeding women should avoid oxyacanthine.

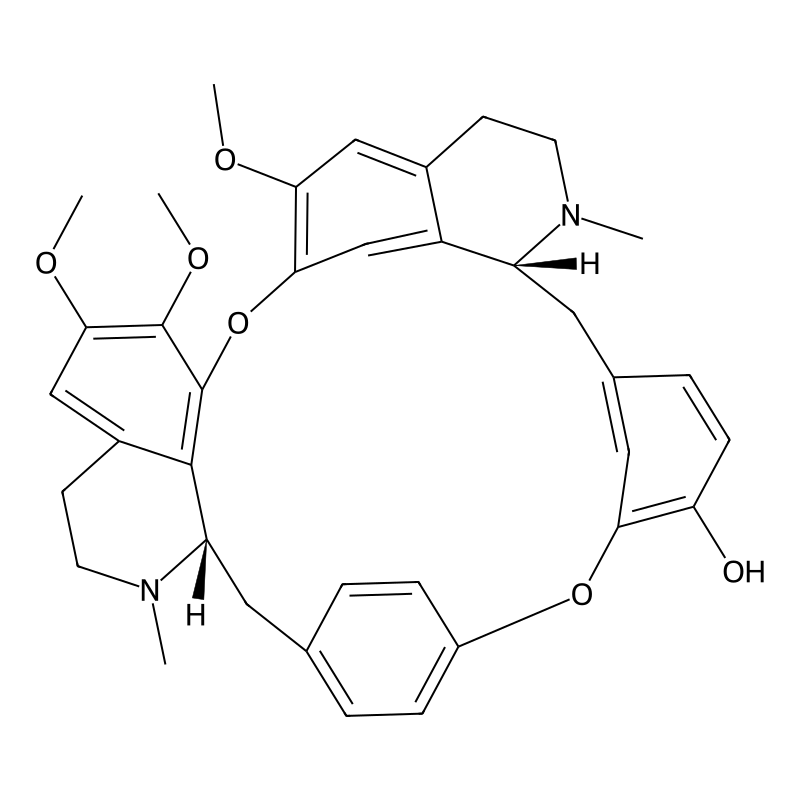

Oxyacanthine is a naturally occurring alkaloid primarily found in various plant species, including those belonging to the genus Berberis. Its chemical formula is , and it features a complex structure characterized by multiple functional groups, including methoxy and hydroxy substituents. This compound is notable for its macrocyclic structure, which contributes to its biological activity and interaction with biological systems .

- Oxidation: Oxyacanthine can be oxidized to yield various derivatives, depending on the oxidizing agents used, such as potassium permanganate or hydrogen peroxide. This reaction typically alters the functional groups present in the molecule.

- Reduction: The compound can also undergo reduction, leading to different reduced forms when treated with reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Oxyacanthine can engage in substitution reactions where specific functional groups are replaced by others, facilitated by reagents like halogens or alkylating agents.

These reactions can lead to the formation of various oxyacanthine derivatives with potentially altered biological activities.

Oxyacanthine exhibits a range of biological activities that make it of interest in pharmaceutical research:

- Antioxidant Properties: The compound has been shown to enhance cellular defense mechanisms against oxidative stress by modulating the expression of genes involved in antioxidant responses.

- Anti-inflammatory Effects: Oxyacanthine may exert anti-inflammatory effects by influencing inflammatory mediators and pathways, making it a candidate for therapeutic applications in inflammatory conditions.

- Hair Growth Stimulation: Research indicates that oxyacanthine can promote hair follicle cell proliferation and enhance the expression of growth factors associated with hair growth .

- Antiviral Activity: Recent studies have suggested that oxyacanthine derivatives exhibit activity against viral infections, including potential interactions with the SARS-CoV-2 main protease, thereby highlighting its relevance in virology .

The synthesis of oxyacanthine involves several methods:

- Natural Extraction: Oxyacanthine can be extracted from plants known to contain this alkaloid. This method typically involves solvent extraction followed by purification techniques such as chromatography.

- Chemical Synthesis: Synthetic routes often involve the sulfation of oxyacanthine using sulfuric acid under controlled conditions. The reaction requires careful temperature management and solvent use to optimize yield and purity.

- Derivatization: Researchers have developed methods to synthesize various oxyacanthine derivatives through chemical modification processes, enhancing specific biological activities or pharmacological properties .

Studies on the interactions of oxyacanthine reveal its potential effects on various biomolecules:

- Enzyme Interactions: Oxyacanthine has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial for its antioxidant effects.

- Cellular Pathways: The compound influences cellular signaling pathways and gene expression related to antioxidant defenses and inflammation, showcasing its multifaceted role within biological systems .

Several compounds share structural or functional similarities with oxyacanthine. Here are some notable examples:

| Compound Name | Structure/Characteristics | Unique Aspects |

|---|---|---|

| Berbamine | Alkaloid similar in structure | Exhibits specific antiviral properties |

| Tetrandrine | Macrocyclic compound | Known for calcium channel blocking effects |

| Rutin | Flavonoid | Strong antioxidant properties |

| Quercetin | Flavonoid | Broad-spectrum antioxidant and anti-inflammatory effects |

Oxyacanthine's unique macrocyclic structure and specific biological activities differentiate it from these compounds. Its particular interactions with cellular mechanisms related to oxidative stress and inflammation position it as a valuable candidate for further research and application development.